Phenol, p-nitro-, magnesium salt

Description

Structure

3D Structure of Parent

Properties

CAS No. |

64047-81-0 |

|---|---|

Molecular Formula |

C12H8MgN2O6 |

Molecular Weight |

300.51 g/mol |

IUPAC Name |

magnesium;4-nitrophenolate |

InChI |

InChI=1S/2C6H5NO3.Mg/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4,8H;/q;;+2/p-2 |

InChI Key |

RMTLGSJOIWKFEM-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].[Mg+2] |

Related CAS |

100-02-7 (Parent) |

Origin of Product |

United States |

Nomenclature and Systemic Chemical Designation of Phenol, P Nitro , Magnesium Salt

IUPAC and Common Academic Synonyms: Magnesium p-Nitrophenolate

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds. According to IUPAC nomenclature, the official name for this compound is magnesium;4-nitrophenolate (B89219) . nih.gov This name precisely describes the components of the salt: a magnesium ion and two 4-nitrophenolate anions.

In academic and research literature, the compound is commonly referred to as Magnesium p-Nitrophenolate . ontosight.ai This name is a more conventional representation, clearly indicating it is a magnesium salt of p-nitrophenol. Other synonyms used to identify this compound include p-Nitrophenol magnesium salt and magnesium bis(4-nitrophenolate). nih.gov

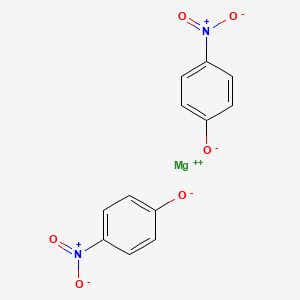

The structure of Phenol (B47542), p-nitro-, magnesium salt consists of one magnesium cation (Mg²⁺) bonded to two p-nitrophenolate anions. ontosight.ai The p-nitrophenolate anion is derived from p-nitrophenol, a phenol molecule with a nitro group (-NO₂) positioned at the para (opposite) position on the benzene (B151609) ring relative to the hydroxyl group. ontosight.aiwikipedia.org

Table 1: Chemical Identifiers for Phenol, p-nitro-, magnesium salt

| Identifier | Value |

|---|---|

| IUPAC Name | magnesium;4-nitrophenolate nih.gov |

| Common Name | Magnesium p-Nitrophenolate ontosight.ai |

| CAS Number | 64047-81-0 nih.gov |

| Molecular Formula | C₁₂H₈MgN₂O₆ nih.govwikidata.org |

| Molecular Weight | 300.51 g/mol nih.gov |

Historical Context of Structural Elucidation and Naming Conventions

The understanding of the structure and, consequently, the naming of organomagnesium compounds has evolved significantly over time. The foundation of this field was laid by the discovery of Grignard reagents (RMgX) in the early 20th century. bethunecollege.ac.inlibretexts.org These reagents, which feature a carbon-magnesium bond, revolutionized organic synthesis. libretexts.orgwikipedia.org

The naming conventions for salts like this compound follow established principles. The cation (magnesium) is named first, followed by the anion (p-nitrophenolate). The "bis" prefix in "magnesium bis(4-nitrophenolate)" indicates the presence of two p-nitrophenolate anions for each magnesium ion, reflecting the +2 charge of the magnesium cation and the -1 charge of each phenolate (B1203915) anion. nih.gov

The structural elucidation of such compounds relies on various analytical techniques. The parent compound, 4-nitrophenol (B140041), is synthesized by the nitration of phenol. smolecule.com The subsequent reaction with a magnesium source, such as magnesium hydroxide (B78521) or magnesium carbonate, yields the magnesium salt. vulcanchem.com The precise arrangement of the atoms and the bonding between the magnesium ion and the phenolate ligands have been confirmed through methods like X-ray crystallography, which has been used to study analogous metal nitrophenolates. researchgate.net For instance, the crystal structure of magnesium bis(4-nitrophenolate) dihydrate is known to be isostructural with its sodium analogue. researchgate.net

The development of systematic naming conventions, such as those established by IUPAC, has been crucial for the clear and unambiguous communication of chemical information, moving from more common or historical names to systematic names that convey precise structural details.

Synthetic Methodologies and Preparative Chemistry of Magnesium P Nitrophenolate

Direct Synthesis Routes from p-Nitrophenol and Magnesium Precursors

The most straightforward method for preparing magnesium p-nitrophenolate involves the direct acid-base reaction between p-nitrophenol and a suitable magnesium-containing base, such as magnesium oxide, magnesium hydroxide (B78521), or magnesium alkoxides. Another direct approach is the reaction of p-nitrophenol with magnesium metal, which would result in the formation of the magnesium salt and hydrogen gas.

The generalized reaction can be represented as:

2 C₆H₅NO₃ + Mg(Base) → Mg(C₆H₄NO₃)₂ + Byproduct

The choice of solvent is critical in the synthesis of organometallic compounds, influencing reaction rates, yields, and the purity of the final product. The solubility of both the reactants (p-nitrophenol and the magnesium precursor) and the product (magnesium p-nitrophenolate) is a key factor. In the synthesis of related magnesium complexes, solvent polarity and coordinating ability have been shown to significantly affect the outcome. nih.govnih.gov

For the synthesis of magnesium p-nitrophenolate, a range of solvents could be employed. The polarity of the solvent can influence the reaction rate; for instance, reactions involving charge separation in the transition state are often accelerated in more polar solvents. nih.gov Ethereal solvents like tetrahydrofuran (B95107) (THF) are known to coordinate with magnesium ions, potentially influencing the reactivity of the magnesium precursor and the structure of the resulting product complex. nih.gov The aggregation of organomagnesium reagents is also highly dependent on the solvent, which can impact reactivity. nih.gov

Table 1: Hypothetical Solvent Effects on the Synthesis of Magnesium p-Nitrophenolate

| Solvent | Polarity | Coordinating Ability | Expected Effect on Yield | Expected Effect on Purity |

| Water | High | High | Moderate; potential for hydrolysis of product. | May require extensive purification to remove unreacted starting materials and byproducts. |

| Ethanol | High | High | Good; promotes dissolution of p-nitrophenol. | Purity may be affected by side reactions like ether formation at high temperatures. |

| Tetrahydrofuran (THF) | Medium | High | High; good solvent for magnesium precursors and stabilizes intermediates. | Generally high, as it can prevent unwanted side reactions by solvating the magnesium ion. |

| Toluene | Low | Low | Low; poor solubility of reactants may lead to slow, heterogeneous reaction. | May be high if the product precipitates out of the solution, allowing for easy separation. |

This table is illustrative and based on general principles of coordination and solvent chemistry.

Temperature and pressure are fundamental parameters that must be optimized to achieve high yields and purity in chemical synthesis. For phenolate (B1203915) salt formation, such as in the synthesis of sodium p-nitrophenolate, high temperatures and pressures are often employed to drive the reaction to completion. google.compatsnap.com For example, the synthesis of sodium p-nitrophenolate can be carried out at temperatures of 160-165 °C and pressures of 0.75-0.8 MPa. google.com

Increasing the temperature generally increases the reaction rate but can also lead to the formation of undesired byproducts or decomposition of the product. In related syntheses, optimizing the temperature has been shown to be crucial for maximizing the yield of the desired product while minimizing impurities. researchgate.net Pressure can be applied, particularly in a closed system, to increase the boiling point of the solvent, allowing the reaction to be carried out at higher temperatures. This can significantly reduce reaction times.

Table 2: Potential Effects of Temperature and Pressure on Magnesium p-Nitrophenolate Synthesis

| Temperature | Pressure | Potential Reaction Time | Potential Yield | Potential for Impurities |

| Room Temperature | Atmospheric | Very Long (days) | Low | Low, but reaction may not go to completion. |

| 80 °C | Atmospheric | Moderate (hours) | Moderate | Moderate; some byproduct formation possible. |

| 160 °C | 0.8 MPa | Short (minutes to hours) | High | Higher; risk of thermal decomposition or side reactions increases significantly. |

This table presents a hypothetical optimization scenario based on data from related phenolate syntheses. google.comresearchgate.net

Indirect Synthetic Pathways Involving Intermediate Species

Indirect methods provide alternative routes to magnesium p-nitrophenolate, often offering greater control over the product's structure and purity through the use of well-defined intermediate complexes.

Ligand exchange, or substitution, is a common reaction in coordination chemistry where one ligand in a complex is replaced by another. chemguide.co.uk Magnesium(II) ions are known to undergo rapid ligand exchange. libretexts.org This principle can be applied to synthesize magnesium p-nitrophenolate by reacting a magnesium complex containing labile (easily replaceable) ligands with a source of p-nitrophenolate ions.

A potential pathway involves using a hydrated magnesium salt, such as MgCl₂·6H₂O, where water molecules act as ligands. The p-nitrophenolate anion can then displace the coordinated water molecules to form the desired product. Research on other metal complexes has demonstrated that p-nitrophenolate can effectively replace ligands like water. science.gov

The reaction can be depicted as:

[Mg(H₂O)₆]²⁺ + 2 C₆H₄NO₃⁻ → Mg(C₆H₄NO₃)₂ + 6 H₂O

The equilibrium of this reaction can be shifted to the right by removing water, for instance, by azeotropic distillation.

Salt metathesis, or double displacement, is a process in which parts of two ionic compounds are exchanged. This method is widely used to prepare inorganic and organometallic salts. To synthesize magnesium p-nitrophenolate, a soluble magnesium salt (e.g., magnesium chloride or magnesium sulfate) is reacted with a pre-formed salt of p-nitrophenol, typically an alkali metal salt like sodium p-nitrophenolate.

The reaction is:

MgCl₂(aq) + 2 Na(C₆H₄NO₃)(aq) → Mg(C₆H₄NO₃)₂(s) + 2 NaCl(aq)

This reaction is often driven by the precipitation of the less soluble product, in this case, magnesium p-nitrophenolate, from the reaction mixture. The choice of solvent is crucial to ensure that the reactants are soluble while the desired product is not, facilitating its isolation. A similar approach has been noted in the formation of calcium phenolates using magnesium chloride as a reagent. google.com

Green Chemistry Principles in the Synthesis of Magnesium p-Nitrophenolate

Applying the principles of green chemistry to the synthesis of magnesium p-nitrophenolate aims to reduce the environmental impact by using less hazardous chemicals, minimizing waste, and improving energy efficiency.

Key green approaches could include:

Use of Eco-friendly Solvents: Replacing volatile organic compounds with greener alternatives like water, supercritical CO₂, or deep eutectic solvents (DESs). acs.org The use of DESs has been shown to be effective in the sustainable synthesis of other magnesium-containing nanoparticles. acs.org

Catalytic Routes: Employing catalysts to enable reactions under milder conditions (lower temperature and pressure), thus saving energy.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Direct synthesis routes generally have a higher atom economy than multi-step indirect pathways.

Use of Renewable Feedstocks: While p-nitrophenol is typically derived from petrochemical sources, research into producing phenols from renewable lignin (B12514952) could provide a greener starting material in the future.

Biosynthesis-Inspired Methods: The green synthesis of magnesium oxide nanoparticles often utilizes plant extracts as capping or reducing agents in aqueous solutions. researchgate.netresearchgate.netnih.gov A similar methodology could potentially be adapted for magnesium p-nitrophenolate, using water as the solvent and avoiding harsh organic solvents.

By focusing on these principles, the synthesis can be made more sustainable and environmentally benign.

Solvent-Free or Low-Environmental Impact Synthesis

Traditional synthesis of metal salts often involves the use of volatile and potentially hazardous organic solvents. In line with the principles of green chemistry, there is a growing interest in developing solvent-free or low-environmental impact synthetic routes for compounds like magnesium p-nitrophenolate. While specific research on solvent-free synthesis of this particular compound is not extensively documented, methodologies applied to other magnesium salts and metal phenoxides can be proposed as viable alternatives.

One such promising approach is mechanochemistry , which involves the use of mechanical force (e.g., grinding or milling) to induce chemical reactions in the solid state. This method eliminates the need for bulk solvents, reduces waste, and can lead to the formation of novel crystal structures. A potential solvent-free synthesis of magnesium p-nitrophenolate could involve the direct grinding of a magnesium base, such as magnesium oxide (MgO) or magnesium hydroxide (Mg(OH)₂), with p-nitrophenol (p-NP).

Proposed Mechanochemical Synthesis:

or

This solid-state reaction would be driven by the energy input from milling, with the only byproduct being water, which can be removed by gentle heating or vacuum. This approach offers a significant reduction in the environmental footprint compared to solvent-based methods.

Another low-impact approach involves using water as a green solvent. The reaction of magnesium hydroxide with p-nitrophenol in an aqueous medium, followed by crystallization, would be a more environmentally benign process than using organic solvents.

Atom Economy and Sustainable Synthetic Protocols

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction has an atom economy of 100%, meaning all atoms from the reactants are incorporated into the final product.

For the synthesis of magnesium p-nitrophenolate, a common and straightforward aqueous route would be the reaction of magnesium hydroxide with p-nitrophenol:

Aqueous Synthesis Reaction:

The atom economy for this reaction can be calculated using the following formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

To calculate this, we need the molecular weights of the compounds involved:

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Magnesium Hydroxide | Mg(OH)₂ | 58.32 |

| p-Nitrophenol | HOC₆H₄NO₂ | 139.11 |

| Magnesium p-Nitrophenolate | Mg(OC₆H₄NO₂)₂ | 300.52 |

| Water | H₂O | 18.02 |

Calculation of Atom Economy:

Molecular Weight of Desired Product (Magnesium p-Nitrophenolate): 300.52 g/mol

Sum of Molecular Weights of Reactants:

Mg(OH)₂: 58.32 g/mol

2 x p-Nitrophenol: 2 x 139.11 g/mol = 278.22 g/mol

Total: 58.32 + 278.22 = 336.54 g/mol

Atom Economy = (300.52 / 336.54) x 100 ≈ 89.3%

An atom economy of 89.3% is considered good, as the only byproduct is water, which is non-toxic. This makes the aqueous synthesis of magnesium p-nitrophenolate a relatively sustainable protocol.

Data Table: Atom Economy of Magnesium p-Nitrophenolate Synthesis

| Reactant/Product | Molecular Weight (g/mol) | Role |

|---|---|---|

| Magnesium Hydroxide (Mg(OH)₂) | 58.32 | Reactant |

| p-Nitrophenol (HOC₆H₄NO₂) | 139.11 | Reactant (x2) |

| Magnesium p-Nitrophenolate (Mg(OC₆H₄NO₂)₂) | 300.52 | Desired Product |

| Water (H₂O) | 18.02 | Byproduct (x2) |

Calculated Atom Economy: 89.3%

Mechanistic Aspects of Salt Formation and Crystallization

The formation of magnesium p-nitrophenolate is fundamentally an acid-base reaction. p-Nitrophenol is a weak acid due to the electron-withdrawing nature of the nitro group, which stabilizes the phenoxide anion through resonance. When reacted with a base like magnesium hydroxide, the acidic proton of the hydroxyl group in p-nitrophenol is transferred to the hydroxide ions of Mg(OH)₂, forming water and the magnesium and p-nitrophenolate ions in solution.

Mechanism of Salt Formation:

Dissociation of Base: In an aqueous medium, magnesium hydroxide has low solubility but provides hydroxide ions (OH⁻).

Deprotonation of Phenol (B47542): The hydroxide ions act as a base, abstracting the acidic proton from the hydroxyl group of p-nitrophenol to form the p-nitrophenolate anion (⁻OC₆H₄NO₂) and water.

Ionic Association: The positively charged magnesium ions (Mg²⁺) and the negatively charged p-nitrophenolate anions are attracted to each other through electrostatic forces, forming the ionic compound magnesium p-nitrophenolate.

Crystallization:

The crystallization of magnesium p-nitrophenolate from a solution is a critical step in obtaining a pure, solid product. Research has shown that magnesium bis(p-nitrophenolate) can be crystallized as a dihydrate, with the chemical formula Mg(OC₆H₄NO₂)₂·2H₂O. researchgate.net

The crystallization process, typically achieved through slow evaporation of the solvent, involves several stages:

Supersaturation: As the solvent evaporates, the concentration of the magnesium and p-nitrophenolate ions increases, leading to a supersaturated solution.

Nucleation: In the supersaturated solution, ions begin to aggregate and form stable nuclei, which are the initial small clusters of the crystal lattice.

Crystal Growth: Once stable nuclei are formed, further ions from the solution deposit onto their surfaces, causing the crystals to grow in size.

The crystal structure of magnesium bis(p-nitrophenolate) dihydrate has been identified as belonging to the non-centrosymmetric space group C2 of the monoclinic crystal system. researchgate.netresearchgate.net This indicates a specific, ordered arrangement of the magnesium ions, p-nitrophenolate anions, and water molecules in the crystal lattice. The coordination chemistry of the magnesium ion in the solid state likely involves interactions with the oxygen atoms of the p-nitrophenolate anions and the water molecules. The specific arrangement is isotypic with that of sodium 4-nitrophenolate (B89219) 4-nitrophenol (B140041) dihydrate, suggesting a similar herringbone-like packing of the organic chromophores. researchgate.net The presence of water molecules in the crystal structure (as a dihydrate) plays a crucial role in stabilizing the crystal lattice through hydrogen bonding.

Data Table: Crystallographic Information for Magnesium bis(p-nitrophenolate) Dihydrate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.netresearchgate.net |

| Space Group | C2 | researchgate.netresearchgate.net |

| Symmetry | Non-centrosymmetric | researchgate.netresearchgate.net |

| Hydration | Dihydrate (·2H₂O) | researchgate.netresearchgate.net |

Structural Chemistry and Solid State Characteristics of Magnesium P Nitrophenolate

Crystal Structure Analysis: Polymeric Magnesium Bis(p-nitrophenolate) Dihydrate [Mg(O₂NC₆H₄O)₂(OH₂)₂]∞

The hydrated form of magnesium p-nitrophenolate exists as a polymeric chain with the chemical formula [Mg(O₂NC₆H₄O)₂(OH₂)₂]∞. This structure indicates that the magnesium centers are linked together, forming a one-dimensional polymer.

Single-crystal X-ray diffraction analysis of a related compound, 1-methyl piperazinium 4-nitrophenolate-4-nitrophenol monohydrate (MP4NPM), revealed that it crystallizes in the monoclinic system with the space group P2₁/n. nih.gov While specific crystallographic data for magnesium bis(p-nitrophenolate) dihydrate is not extensively detailed in the available literature, such studies are crucial for elucidating the precise arrangement of atoms in the crystal lattice.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, and pseudopolymorphism, where different crystal structures are a result of hydration or solvation, are critical aspects of solid-state chemistry. There is no specific information in the surveyed literature concerning the investigation of polymorphism or pseudopolymorphism for Phenol (B47542), p-nitro-, magnesium salt.

The supramolecular structure of crystalline solids is governed by non-covalent interactions, with hydrogen bonding playing a pivotal role. In the case of magnesium bis(p-nitrophenolate) dihydrate, the presence of coordinated water molecules suggests the formation of an extensive hydrogen-bonding network. These interactions would involve the hydrogen atoms of the water molecules and the oxygen atoms of the p-nitrophenolate ligands.

In a similar compound, 1-methyl piperazinium 4-nitrophenolate-4-nitrophenol monohydrate, a self-assembled supramolecular structure is observed, which is stabilized by hydrogen bonding. nih.gov For magnesium complexes with aqua ligands, such as [Mg(H₂O)₆]²⁺, crystal packing is stabilized by O—H···O intra- and intermolecular hydrogen bonds. researchgate.net It is highly probable that a similar intricate network of hydrogen bonds contributes to the stability of the polymeric structure of magnesium bis(p-nitrophenolate) dihydrate.

The magnesium ion in coordination complexes typically adopts a six-coordinate, distorted octahedral geometry. researchgate.netnih.gov In the structure of magnesium bis(p-nitrophenolate) dihydrate, the magnesium center is coordinated to two p-nitrophenolate ligands and two water molecules. The polymeric nature of the compound suggests that the p-nitrophenolate ligands may act as bridging ligands, coordinating to two different magnesium centers.

Thermal Stability and Decomposition Pathways in Solid State

The thermal stability of a compound provides insight into its behavior at elevated temperatures. Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study thermal events like melting, crystallization, and decomposition.

The thermal properties of the related 1-methyl piperazinium 4-nitrophenolate-4-nitrophenol monohydrate have been investigated using simultaneous TG-DSC analysis. nih.gov Studies on the thermal behavior of magnesium powder in various atmospheres have also been conducted. nih.govresearchgate.net However, specific data from the thermal analysis of Phenol, p-nitro-, magnesium salt, detailing its decomposition temperatures and the nature of its decomposition products, is not available in the reviewed literature.

Thermogravimetric Analysis (TGA) of Dehydration and Decomposition

Thermogravimetric analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is crucial for determining the thermal stability, composition, and decomposition pathway of a compound. For magnesium p-nitrophenolate, which is likely to be a hydrated salt, the TGA curve would be expected to exhibit distinct stages of mass loss.

The initial mass loss, occurring at lower temperatures, would correspond to the dehydration of the compound, where coordinated or lattice water molecules are removed. The number of water molecules and the temperature range of their removal can provide information about the nature of their bonding within the crystal structure. For instance, the thermal analysis of magnesium carbonate hydrates shows dehydration processes occurring at specific temperature ranges before the decomposition of the carbonate itself. researchgate.net Similarly, studies on magnesium chloride ammonia (B1221849) complexes reveal stepwise removal of ammonia, which is analogous to the dehydration process. akjournals.com

Following dehydration, the anhydrous magnesium p-nitrophenolate would be stable up to a certain temperature, after which decomposition would commence. The decomposition of metal nitrophenolates is often a complex, multi-step process. Research on sodium nitrophenolates indicates that the presence of the phenoxy group can significantly influence the decomposition temperature. scribd.com The decomposition of the p-nitrophenolate moiety would likely involve the breakdown of the aromatic ring and the release of gaseous products such as nitrogen oxides (NOx) and carbon oxides (CO, CO2). The final residue at high temperatures would be expected to be magnesium oxide (MgO), a stable inorganic product. unipa.it

The decomposition pattern can be influenced by factors such as the heating rate and the surrounding atmosphere (e.g., inert or oxidative). For example, thermal analysis of magnesium powder in different atmospheres shows varied reaction pathways. nih.gov

Table 1: Predicted Thermogravimetric Analysis Data for Magnesium p-Nitrophenolate

| Stage | Temperature Range (°C) | Mass Loss (%) | Description |

| I | 50 - 150 | Variable | Dehydration: Loss of water molecules. The exact temperature and mass loss depend on the degree of hydration. |

| II | 150 - 300 | Stable | Anhydrous compound is stable in this range. |

| III | 300 - 500 | Significant | Onset and primary decomposition of the p-nitrophenolate anion. |

| IV | > 500 | Gradual | Final decomposition to magnesium oxide. |

Note: The data in this table is predictive and based on the thermal behavior of analogous compounds, as direct experimental data for magnesium p-nitrophenolate was not found in the reviewed literature.

Advanced Spectroscopic and Spectrometric Characterization of Magnesium P Nitrophenolate

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful method for identifying the functional groups within a molecule and understanding its structural arrangement.

The vibrational spectrum of magnesium p-nitrophenolate is characterized by the distinct modes of the p-nitrophenolate anion. The nitro group (-NO2) exhibits symmetric and asymmetric stretching vibrations. In p-nitrophenol, the parent compound, a peak corresponding to the asymmetric stretching vibration of the nitro group is observed around 1333 cm⁻¹ in the Raman spectrum. spectroscopyonline.com Another study identifies the –N=O stretching vibration at 1590 cm⁻¹ in the FTIR spectrum of pure p-nitrophenol. researchgate.net The formation of the phenoxide upon deprotonation and coordination to the magnesium ion is expected to influence the electronic environment and thus the vibrational frequencies of these modes.

The phenoxide C-O stretching vibration is another key diagnostic peak. In p-nitrophenol, the C-O stretching frequency is noted at 1105 cm⁻¹. researchgate.net The coordination to the magnesium ion in magnesium p-nitrophenolate would likely cause a shift in this frequency, reflecting the change in bond order and electron density.

FTIR and Raman spectroscopy are complementary techniques. While FTIR is particularly sensitive to polar functional groups, Raman spectroscopy is more effective for non-polar and symmetric vibrations. A comprehensive analysis utilizing both methods would provide a more complete picture of the vibrational landscape of magnesium p-nitrophenolate.

Table 1: Characteristic Vibrational Frequencies for p-Nitrophenol Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

| Nitro (-NO₂) | Asymmetric Stretch | 1333 | Raman | spectroscopyonline.com |

| Nitro (-NO₂) | Stretch | 1590 | FTIR | researchgate.net |

| Phenolic C-O | Stretch | 1105 | FTIR | researchgate.net |

Note: These values are for the parent compound, p-nitrophenol, and may be shifted upon formation of the magnesium salt.

FTIR and Raman spectroscopy are invaluable for monitoring chemical transformations in real-time. For instance, the formation of magnesium p-nitrophenolate from p-nitrophenol and a magnesium base could be tracked by observing the disappearance of the phenolic -OH stretching band, typically a broad band around 3325 cm⁻¹ in the FTIR spectrum of p-nitrophenol, and the appearance of the characteristic phenoxide and coordinated nitro group vibrations. researchgate.net

Furthermore, these techniques can be employed to study the stability and decomposition of magnesium p-nitrophenolate under various conditions, providing insights into its reaction kinetics and mechanisms.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule, offering information about its electronic structure and how it is affected by its environment.

The electronic spectrum of p-nitrophenol in an aqueous solution shows a characteristic absorbance peak at 317 nm. researchgate.net Upon deprotonation to form the p-nitrophenolate ion in an alkaline medium, a significant red shift (bathochromic shift) to around 400-401.5 nm is observed. researchgate.netresearchgate.net This shift is due to the increased electron-donating ability of the phenoxide oxygen, which leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The coordination of the magnesium ion (Mg²⁺) to the p-nitrophenolate anions to form magnesium p-nitrophenolate will further influence these electronic transitions. The interaction between the magnesium ion and the oxygen atoms of the phenoxide and nitro groups can alter the energy levels of the molecular orbitals involved in the electronic transitions. This can result in further shifts in the absorption maximum, providing information about the nature and strength of the metal-ligand coordination.

While p-nitrophenol itself can exhibit fluorescence, its emission properties can be quenched. nih.gov The formation of the magnesium salt may alter these fluorescence characteristics. The coordination to the magnesium ion could potentially enhance or quench the fluorescence depending on the rigidity of the resulting complex and the nature of the electronic interactions. Some magnesium-containing compounds, like certain metal-organic frameworks (MOFs), have been shown to exhibit fluorescence that can be used for sensing applications. rsc.org

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited states of the solute molecule. The p-nitrophenolate ion, with its charge separation, is expected to exhibit solvatochromism. The position of its absorption maximum in the UV-Vis spectrum will likely shift depending on the solvent's polarity, hydrogen bonding capability, and refractive index.

Halochromism refers to the change in color of a substance upon a change in pH. As discussed, p-nitrophenol undergoes a distinct color change from colorless or light yellow to bright yellow upon deprotonation in an alkaline solution, which is a clear example of halochromism. researchgate.net The optical properties of magnesium p-nitrophenolate would also be sensitive to pH changes, as protonation or deprotonation events could occur, altering the electronic structure of the complex.

Table 2: UV-Vis Absorption Maxima of p-Nitrophenol and its Anion

| Species | Solvent/Condition | λ_max (nm) | Reference |

| p-Nitrophenol | Aqueous solution | 317 | researchgate.net |

| p-Nitrophenolate ion | Alkaline aqueous solution | 400-401.5 | researchgate.netresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in both solution and the solid state by probing the magnetic environments of atomic nuclei.

For magnesium p-nitrophenolate, ¹H and ¹³C NMR spectroscopy would provide detailed information about the p-nitrophenolate ligand. The ¹H NMR spectrum of p-nitrophenol in a deuterated solvent like methanol-d4 (B120146) shows two doublets in the aromatic region, corresponding to the protons adjacent to the hydroxyl group and the nitro group. quora.com The formation of the magnesium salt would lead to changes in the chemical shifts of these protons due to the alteration of the electronic environment upon coordination to the magnesium ion.

²⁵Mg NMR could, in principle, be used to directly probe the magnesium center. However, ²⁵Mg is a quadrupolar nucleus with low natural abundance and sensitivity, which can result in broad signals. huji.ac.il The symmetry of the magnesium ion's environment is a critical factor; more symmetrical environments lead to narrower lines. huji.ac.il The chemical shift of the magnesium ion is also highly dependent on the solvent. huji.ac.il Despite these challenges, ²⁵Mg NMR could provide valuable information on the coordination environment of the magnesium ion in the complex.

Solid-state NMR spectroscopy could be particularly useful for characterizing the structure of magnesium p-nitrophenolate in its crystalline form. This technique can provide information about the different crystalline polymorphs, the coordination of the magnesium ion, and the packing of the molecules in the crystal lattice.

Probing Ligand Dynamics and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to probe the local chemical environment of atomic nuclei. In the context of Magnesium p-Nitrophenolate, NMR can elucidate the dynamics of the p-nitrophenolate ligand and its interactions with the magnesium cation. While solution-state NMR can provide information on the behavior of the compound in various solvents, studies on related systems highlight how magnesium ions mediate ligand binding and conformational states. nih.gov

In similar metal-ligand complexes, NMR studies have shown that the coordination of a ligand to a metal ion like Mg²⁺ can significantly alter the chemical shifts of the ligand's nuclei (¹H and ¹³C). These changes provide a map of the binding interface. For the p-nitrophenolate ligand, the protons and carbons closer to the phenolate (B1203915) oxygen, which coordinates with the magnesium, would be expected to experience the most significant changes in their chemical shifts compared to the free p-nitrophenol molecule.

Furthermore, advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space interactions, helping to define the three-dimensional structure of the complex in solution. The dynamics of the ligand, such as the potential for rotation around the C-O bond, can be investigated using variable temperature NMR studies. In related systems, molecular dynamics simulations combined with NMR data have been used to detail the role of magnesium ions in pre-organizing a binding site for a ligand and stabilizing specific conformations through direct and water-mediated interactions. nih.gov

Solid-State NMR for Structural Elucidation

Solid-State NMR (SSNMR) spectroscopy is an indispensable tool for the structural characterization of crystalline and amorphous solids where diffraction methods may be limited. nih.gov For Magnesium p-Nitrophenolate, SSNMR provides atom-specific information about the molecular structure and packing in the solid state. The primary NMR-active interactions in solids include chemical shielding, direct dipolar coupling, and, for nuclei with spin I > 1/2 like ²⁵Mg, the quadrupolar interaction. nih.gov

The ²⁵Mg nucleus (spin I = 5/2) is notoriously difficult to observe in NMR due to its low natural abundance (10.0%) and large quadrupole moment, which often leads to very broad signals. rsc.org However, the use of ultra-high magnetic fields can significantly reduce the broadening from the quadrupolar interaction, improving spectral resolution and sensitivity. rsc.org Studies on various magnesium compounds have shown that the observed ²⁵Mg chemical shifts are highly sensitive to the coordination environment of the magnesium ion. rsc.org

First-principles calculations using methods like Gauge-Including Projector-Augmented Wave (GIPAW) are often employed alongside experimental SSNMR to assign resonances and refine structural models. nih.govnih.gov For Magnesium p-Nitrophenolate, ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP/MAS) experiments would be used to identify the distinct carbon and nitrogen environments in the p-nitrophenolate ligands. The ¹H MAS NMR spectrum would help characterize any water of hydration or hydroxyl groups associated with the magnesium center. nih.gov By combining data from these different nuclei, a detailed picture of the solid-state structure, including ligand conformation and intermolecular contacts, can be constructed.

| NMR Nucleus | Information Gained | Relevant Technique |

| ¹H | Probing proton environments, ligand dynamics, hydration states. | MAS, NOESY |

| ¹³C | Characterizing the carbon skeleton of the p-nitrophenolate ligand. | CP/MAS |

| ¹⁵N | Investigating the environment of the nitro group. | CP/MAS |

| ²⁵Mg | Determining the coordination environment of the magnesium ion. | High-Field MAS |

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. longdom.org It is a highly sensitive method used to confirm the identity of compounds and to elucidate their structure through fragmentation analysis. longdom.orgdtic.mil

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HR-MS) is critical for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass. nih.gov Unlike low-resolution instruments, HR-MS can resolve ions with very similar nominal masses, enabling the determination of elemental compositions with high confidence. Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry can achieve mass accuracies in the sub-parts-per-million (ppm) range. nih.gov

For Magnesium p-Nitrophenolate (C₁₂H₈MgN₂O₆), the theoretical exact mass can be calculated by summing the masses of its most abundant isotopes. This precise mass measurement allows chemists to distinguish the compound from other species that might have the same nominal mass but a different elemental formula.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈MgN₂O₆ | Computed |

| Molecular Weight | 300.51 g/mol | PubChem nih.gov |

| Exact Mass | 300.0232777 Da | PubChem nih.gov |

The ability of HR-MS to deliver such precise mass data is a cornerstone of modern chemical analysis, confirming the synthesis of the target molecule and ensuring its purity.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a specific precursor ion and analyzing the resulting product ions. nationalmaglab.org In an MS/MS experiment, ions of a particular m/z (the precursor ions) are selected, subjected to fragmentation through methods like collision-induced dissociation (CID), and then the m/z of the resulting fragment (product) ions are measured. unt.edu This process provides a fragmentation pattern that acts as a structural fingerprint of the precursor ion. researchgate.net

For Magnesium p-Nitrophenolate, the intact molecular ion or a related adduct would be selected as the precursor. In the collision cell of the mass spectrometer, this ion would be fragmented. The analysis of the resulting product ions would reveal how the molecule breaks apart, providing insights into its connectivity and the relative strengths of its chemical bonds.

A plausible fragmentation pathway for the [Mg(OC₆H₄NO₂)₂] precursor ion could involve the following steps:

Loss of a p-nitrophenolate radical: The precursor ion could lose one of the p-nitrophenolate ligands as a radical, resulting in a charged [Mg(OC₆H₄NO₂)]⁺ fragment.

Loss of a neutral p-nitrophenol molecule: Alternatively, fragmentation could involve the loss of a neutral p-nitrophenol molecule, leading to a different fragment ion.

Fragmentation of the ligand: Further fragmentation could occur within the remaining p-nitrophenolate ligand itself, for example, through the loss of the nitro group (NO₂).

By carefully analyzing the masses of the product ions, a detailed fragmentation map can be constructed, which helps to confirm the structure of the original Magnesium p-Nitrophenolate molecule.

| Precursor Ion (Example) | Plausible Product Ion | Neutral Loss |

| [Mg(OC₆H₄NO₂)]⁺ | [Mg]⁺ | C₆H₄NO₂ |

| [Mg(OC₆H₄NO₂)]⁺ | [Mg(OC₆H₄)]⁺ | NO₂ |

| [C₆H₄NO₂]⁻ (from negative ion mode) | [C₆H₄O]⁻ | NO₂ |

Theoretical and Computational Chemistry Studies of Magnesium P Nitrophenolate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic makeup of molecules. researchgate.netarxiv.org DFT has proven to be a particularly effective method for studying metal-organic compounds like magnesium p-nitrophenolate, providing a balance between computational cost and accuracy. researchgate.netrsc.org A common approach involves using hybrid functionals, like B3LYP, combined with a suitable basis set, such as 6-311++G(d,p), to accurately model the system. researchgate.netnih.gov

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule. wikipedia.org This process, known as geometry optimization or energy minimization, involves finding the coordinates on the potential energy surface where the net forces on each atom are close to zero. wikipedia.orgresearchgate.net For magnesium bis(p-nitrophenolate) dihydrate, DFT calculations have been used to optimize the molecular geometry. researchgate.net These calculations provide the equilibrium bond lengths, bond angles, and dihedral angles that correspond to a local or global energy minimum, which is crucial for accurately predicting other molecular properties. wikipedia.org

Understanding how electrons are distributed within a molecule is key to explaining its reactivity and intermolecular interactions. Charge distribution analysis, often performed using methods like Mulliken population analysis or by calculating electrostatic potential, reveals the partial charges on each atom. researchgate.netjksus.org In magnesium p-nitrophenolate, there is a significant charge transfer from the electron-donating phenolate (B1203915) group to the electron-accepting nitro group. rsc.org The magnesium ion exists in a cationic state, interacting electrostatically with the negatively charged oxygen atoms of the two p-nitrophenolate ligands. jksus.org

Bond order analysis provides a quantitative measure of the number of chemical bonds between two atoms. This helps to characterize the nature of the bonding, for instance, distinguishing between single, double, and triple bonds, as well as delocalized π-systems common in aromatic compounds like the p-nitrophenolate ligand.

Table 1: Calculated Atomic Charges for Key Atoms in Magnesium p-Nitrophenolate (Illustrative) Note: Specific calculated values for magnesium p-nitrophenolate were not available in the searched literature. This table illustrates the expected charge distribution based on the general principles of similar compounds.

| Atom | Expected Partial Charge |

|---|---|

| Magnesium (Mg) | Positive (approx. +2) |

| Phenolic Oxygen (O) | Negative |

| Nitro Group Nitrogen (N) | Positive |

| Nitro Group Oxygen (O) | Negative |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, reactivity, and electronic properties. jksus.orgresearchgate.net

For magnesium bis(p-nitrophenolate) dihydrate, DFT calculations have determined the HOMO-LUMO energy gap to be approximately 3.8 eV. researchgate.net A smaller energy gap generally implies higher reactivity and easier electronic transitions. The analysis shows that charge transfer occurs within the molecule, which is a key factor in its optical properties. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Data for Magnesium Bis(p-nitrophenolate) Dihydrate

| Parameter | Calculated Value | Reference |

|---|---|---|

| HOMO-LUMO Energy Gap | ~3.8 eV | researchgate.net |

Spectroscopic Property Prediction from Theoretical Models

Computational methods are extensively used to simulate and interpret various types of spectra, providing a direct link between theoretical models and experimental observations.

Theoretical calculations can predict the vibrational frequencies corresponding to the stretching, bending, and torsional motions of atoms in a molecule. mdpi.com These calculated frequencies and their corresponding intensities can be used to simulate an infrared (IR) spectrum. nih.gov By comparing the simulated spectrum with experimental Fourier Transform Infrared (FT-IR) spectra, researchers can assign specific absorption bands to particular vibrational modes. researchgate.netmdpi.com For complex molecules, this process is invaluable for interpreting the experimental data. DFT calculations at the B3LYP/6-311++G(d,p) level have been shown to provide good agreement with experimental vibrational frequencies for similar aromatic nitro compounds. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C-H) | ~3100 | ~3080 | Aromatic C-H stretch |

| ν_as(NO₂) | ~1500 | ~1490 | Asymmetric NO₂ stretch |

| ν_s(NO₂) | ~1340 | ~1330 | Symmetric NO₂ stretch |

| ν(C-O) | ~1260 | ~1250 | C-O stretch |

Theoretical models can also predict the electronic transitions that occur when a molecule absorbs ultraviolet or visible light. Time-Dependent DFT (TD-DFT) is a common method for calculating the energies of excited states and thus the wavelengths of electronic absorption. neelravi.comarxiv.org For the p-nitrophenolate anion, quantum chemical calculations identified an absorption maximum at 393 nm, corresponding to a π–π* charge-transfer transition. rsc.org Experimental studies of magnesium bis(p-nitrophenolate) dihydrate show a lower cut-off wavelength of around 338 nm, which is consistent with the calculated HOMO-LUMO gap of 3.8 eV. researchgate.net This absorption is responsible for the pale yellow color of p-nitrophenolates in solution. researchgate.net

Table 4: Calculated and Experimental Electronic Absorption Data

| Compound/Ion | Parameter | Value | Method | Reference |

|---|---|---|---|---|

| p-Nitrophenolate anion | Absorption Maximum (λ_max) | 393 nm | CC2 Calculation | rsc.org |

| Magnesium bis(p-nitrophenolate) dihydrate | Lower Cut-off Wavelength | ~338 nm | Experimental (UV-vis-NIR) | researchgate.net |

Molecular Dynamics Simulations for Solution-Phase Behavior of Magnesium p-Nitrophenolate

Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the behavior of ions and molecules in solution at an atomistic level. For magnesium p-nitrophenolate, MD simulations can elucidate the intricate interactions between the Mg²⁺ cation, the p-nitrophenolate anions, and the surrounding solvent molecules, which are crucial for understanding its chemical properties and reactivity in a condensed phase.

Solvation Dynamics and Ion Pairing

The behavior of magnesium p-nitrophenolate in solution is dominated by the strong electrostatic interactions between the divalent magnesium cation and the polar solvent molecules, typically water. Ab initio molecular dynamics simulations have consistently shown that the Mg²⁺ ion is strongly hydrated. nih.gov This strong hydration results in a well-defined and stable first solvation shell, making the hydration shells structurally and dynamically more rigid compared to those of other divalent cations like Ca²⁺. nih.gov

The interaction between the magnesium ion and the solvent dictates the nature of ion pairing with the p-nitrophenolate anion. Due to the strongly bound hydration shell of Mg²⁺, the formation of direct contact ion pairs (CIPs) with the p-nitrophenolate anion is less favorable. Instead, solvent-separated ion pairs (SSIPs) or solvent-shared ion pairs (SIPs) are more likely to be the predominant species in aqueous solution. In a solvent-shared ion pair, a single water molecule bridges the cation and the anion, whereas in a solvent-separated ion pair, both ions retain their individual primary hydration shells. rsc.org Studies on similar magnesium salt solutions, such as magnesium nitrate (B79036), corroborate that Mg²⁺ has a lower tendency to form contact ion-pairs compared to other alkaline earth metals. nih.govresearchgate.net

Classical MD simulations are instrumental in exploring these phenomena over longer timescales. These simulations rely on force fields to define the interactions between atoms. The parameters for these force fields are meticulously developed to reproduce experimental and quantum-chemical data. rsc.org

Table 1: Typical Parameters for Molecular Dynamics Simulations of Aqueous Mg²⁺ Systems

| Parameter | Description | Typical Value/Method | Source |

|---|---|---|---|

| Force Field | Describes the potential energy of the system. | General AMBER Force Field (GAFF), CHARMM, OPLS | rsc.org |

| Water Model | Defines the geometry and interaction parameters of water molecules. | SPC/E, TIP3P, TIP4P/2005 | rsc.orggithub.com |

| Ensemble | Statistical mechanics ensemble used for the simulation. | NVT (Canonical), NPT (Isothermal-isobaric) | rsc.org |

| Temperature | The target temperature of the system. | 300 K | rsc.org |

| Pressure | The target pressure of the system (for NPT ensemble). | 1 bar | rsc.org |

| Time Step | The integration time step for the equations of motion. | 0.5 - 2.0 fs | rsc.org |

| Cutoff Radius | Distance for truncating non-bonded interactions. | 1.0 - 1.2 nm | rsc.org |

| Electrostatics | Method for calculating long-range electrostatic interactions. | Particle-Mesh Ewald (PME) | rsc.org |

Conformational Analysis in Solution

The p-nitrophenolate anion possesses conformational flexibility, primarily related to the rotation of the nitro group (–NO₂) relative to the plane of the benzene (B151609) ring. Computational studies on similar molecules, like nitro-acetophenone, have used Density Functional Theory (DFT) to calculate the potential energy surface for such rotations. researchgate.net

In the gas phase, there is a specific rotational barrier for the nitro group. However, in a polar solvent, this conformational landscape is significantly altered. The solvent molecules interact with the polar nitro group and the phenolate oxygen, stabilizing certain conformations over others. MD simulations can track the dihedral angle of the nitro group over time, providing insight into the preferred conformations and the dynamics of interconversion between them in solution.

The strong electric field generated by the nearby hydrated Mg²⁺ cation would further influence the conformational equilibrium of the p-nitrophenolate anion. The electrostatic interaction would likely favor planar conformations where the delocalization of the negative charge between the phenolate oxygen and the nitro group is maximized.

Table 2: Example of Calculated Rotational Barriers for a Substituted Nitrophenol Derivative (Illustrative)

| Conformation | Description | Calculated Energy Barrier (kJ/mol) | Source |

|---|---|---|---|

| Conformer A | Rotation of the nitro group from the planar structure. | ~25 | researchgate.net |

Note: This table is illustrative, based on data for a related compound (nitro-acetophenone), to demonstrate the type of information gained from conformational analysis. Specific values for p-nitrophenolate would require dedicated calculations.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides indispensable tools for mapping out the reaction pathways of magnesium p-nitrophenolate, particularly for processes that are difficult to observe experimentally, such as ligand exchange and catalysis.

Transition State Characterization for Ligand Exchange

Ligand exchange is a fundamental reaction for metal complexes, involving the replacement of one ligand by another. libretexts.org For a hydrated magnesium p-nitrophenolate complex, this could involve the exchange of a water molecule from the first solvation shell of Mg²⁺ with a p-nitrophenolate anion, or the exchange of one solvent molecule for another.

Computational methods, particularly DFT, are used to locate the transition state (TS) for such reactions. The TS represents the highest energy point along the reaction coordinate and its structure and energy determine the reaction rate. For ligand substitution at a metal center, mechanisms are generally classified as dissociative (D), associative (A), or interchange (I). libretexts.org

Dissociative (D) Mechanism: A ligand first dissociates from the metal center, forming a lower-coordination intermediate, which is then attacked by the incoming ligand.

Associative (A) Mechanism: The incoming ligand first binds to the metal center, forming a higher-coordination intermediate, from which a different ligand then dissociates.

Interchange (I) Mechanism: The incoming ligand enters the second coordination sphere and a concerted bond-making and bond-breaking process occurs without a distinct intermediate. This can be further divided into dissociative interchange (Id) or associative interchange (Ia) depending on whether bond-breaking or bond-making is more important in the transition state. libretexts.org

Given the stable and compact first hydration shell of Mg²⁺, a purely dissociative mechanism, requiring the energetically costly removal of a water molecule, is less likely. An associative mechanism is also challenging due to the steric hindrance around the small Mg²⁺ ion. Therefore, an interchange mechanism (Id or Ia) is often proposed for ligand substitution at Mg²⁺ centers. Computational studies can model the reaction path for each possibility, calculate the activation barriers, and identify the most probable mechanism for the exchange of p-nitrophenolate or solvent molecules.

Table 3: Comparison of Ligand Substitution Mechanisms

| Mechanism | Key Feature | Intermediate | Dependence on Incoming Ligand |

|---|---|---|---|

| Dissociative (D) | Bond-breaking precedes bond-making. | Coordinatively unsaturated. | Weak to none. |

| Associative (A) | Bond-making precedes bond-breaking. | Coordinatively saturated. | Strong. |

| Interchange (I) | Concerted process. | None (only a transition state). | Varies (Ia vs. Id). |

Computational Insights into Catalytic Cycles

Magnesium ions are crucial cofactors in many enzymes, where they act as Lewis acids to facilitate catalytic reactions. researchgate.net For example, in DNA polymerases, two Mg²⁺ ions are essential for activating the nucleophile, stabilizing the transition state, and facilitating the departure of the leaving group. researchgate.net

Although magnesium p-nitrophenolate itself is not a primary catalyst, computational studies can explore its potential role in hypothetical catalytic cycles, such as the hydrolysis of esters or phosphates. In such a cycle, the Mg²⁺ center would play a key role.

A hypothetical catalytic cycle for the hydrolysis of an ester (R-CO-OR') catalyzed by aqueous Mg²⁺ (as present in a solution of the salt) could involve the following steps, which can be modeled computationally:

Substrate Binding: The carbonyl oxygen of the ester substrate displaces a water molecule in the second solvation shell of the Mg²⁺ ion, forming an outer-sphere complex.

Lewis Acid Activation: The Mg²⁺ ion withdraws electron density from the carbonyl carbon, polarizing the C=O bond and making the carbon more electrophilic and susceptible to nucleophilic attack.

Nucleophilic Attack: A water molecule, potentially from the first solvation shell of the magnesium, acts as the nucleophile, attacking the activated carbonyl carbon. The Mg²⁺ ion helps to correctly orient the attacking water molecule and stabilize the developing negative charge in the tetrahedral transition state.

Product Release: The tetrahedral intermediate collapses, breaking the ester bond and releasing the alcohol (R'-OH) and the carboxylate product (R-COO⁻). The catalyst, the hydrated Mg²⁺ ion, is regenerated.

Mechanistic Investigations of Chemical Transformations Involving Magnesium P Nitrophenolate

Role as a Precursor or Intermediate in Organic Reactions

Magnesium p-nitrophenolate serves as a valuable precursor and intermediate in a variety of organic reactions, primarily centered around the reactivity of its constituent parts: the phenoxide and the nitro group.

Substitution Reactions at the Phenoxide Moiety

The phenoxide portion of magnesium p-nitrophenolate can participate in substitution reactions. The p-nitrophenolate ion, being a weaker nucleophile than phenoxide itself due to the electron-withdrawing nature of the nitro group, can still undergo reactions such as etherification. A classic example is the Williamson ether synthesis, where the phenoxide displaces a halide from an alkyl halide to form an ether. While this reaction typically involves sodium or potassium phenoxides, the magnesium salt can also be utilized, potentially offering different selectivity or reactivity under specific conditions.

The reaction of p-nitrophenol with magnesium hydroxide (B78521) or magnesium carbonate in an aqueous medium can be used to synthesize the magnesium salt. This salt can then be used in subsequent reactions. For instance, the reaction with an alkyl halide (R-X) would yield a p-nitrophenyl ether.

Table 1: Williamson Ether Synthesis with Magnesium p-Nitrophenolate

| Reactant 1 | Reactant 2 | Product |

| Magnesium p-nitrophenolate | Alkyl Halide (R-X) | p-Nitrophenyl ether |

| Magnesium p-nitrophenolate | Benzyl (B1604629) Bromide | p-Nitrophenyl benzyl ether |

| Magnesium p-nitrophenolate | Ethyl Iodide | p-Nitrophenetole |

The utility of such substitution reactions is significant in the synthesis of various organic compounds, including pharmaceuticals and dyes. ontosight.ai

Redox Chemistry of the Nitro Group in the Presence of Magnesium

The nitro group of magnesium p-nitrophenolate is susceptible to reduction, a transformation of great importance in organic synthesis, often leading to the formation of anilines. The presence of magnesium can influence this reduction process. Metallic magnesium itself is a reducing agent and has been used for the reduction of aromatic nitro compounds, often in the presence of an alcohol like methanol (B129727). researchgate.net These reductions can yield a variety of products, including azoxy, azo, and amino compounds, depending on the reaction conditions. researchgate.netwikipedia.org

The reduction of the nitro group can proceed through several intermediates, such as nitroso and hydroxylamine (B1172632) derivatives. The specific pathway and final product are highly dependent on the reducing system and reaction parameters. For example, reduction using magnesium in methanol has been shown to produce azoxy compounds. researchgate.net Other reducing agents, in the presence of the magnesium salt, can also be employed to achieve the desired transformation.

Table 2: Potential Reduction Products of the Nitro Group in Magnesium p-Nitrophenolate

| Reducing System | Major Product |

| Mg / Methanol | p,p'-Dihydroxyazoxybenzene |

| Catalytic Hydrogenation (e.g., Pd/C, H2) | p-Aminophenol |

| Zinc / NH4Cl | p-Hydroxylaminophenol |

The reduction of p-nitrophenol and its salts is a key step in the industrial synthesis of paracetamol, where p-aminophenol is a crucial intermediate. wikipedia.org

Catalytic Pathways and Reaction Kinetics

Magnesium p-nitrophenolate can also play a role in catalytic processes, either as a heterogeneous catalyst itself or as a precursor to catalytically active species in homogeneous systems.

Heterogeneous Catalysis Initiated by Magnesium p-Nitrophenolate

While less common than traditional heterogeneous catalysts, magnesium p-nitrophenolate, or more broadly magnesium oxide-supported species, can exhibit catalytic activity. Magnesium oxide (MgO) is known to be a useful catalyst support due to its basic properties and ability to facilitate electron transfer. researchgate.net The adsorption of nitro compounds onto MgO surfaces has been studied, revealing the formation of radical anions, which suggests an electron transfer from the MgO surface to the nitro compound. rsc.org This interaction can be a key step in initiating catalytic cycles.

Homogeneous Catalysis Mediated by Dissolved Species

In solution, magnesium p-nitrophenolate can dissociate to some extent, releasing magnesium ions (Mg2+) and p-nitrophenolate ions. These dissolved species can act as homogeneous catalysts. For instance, Mg2+ ions can function as Lewis acids, activating substrates in various organic reactions. The presence of metal ions like Mg2+ has been shown to affect the course and stereochemistry of certain reduction reactions.

Furthermore, the p-nitrophenolate ion itself can act as a base or a nucleophile in solution, catalyzing reactions such as aldol (B89426) condensations or Michael additions, although its basicity is attenuated by the nitro group. The formation of complexes between magnesium and organic molecules can also lead to catalytic activity. nih.gov

Kinetic Modeling and Rate Law Determination

The kinetics of reactions involving magnesium p-nitrophenolate can be studied to elucidate reaction mechanisms. The rate of a reaction is typically expressed by a rate law, which shows the relationship between the reaction rate and the concentrations of the reactants. For a reaction involving magnesium p-nitrophenolate, the rate law would need to be determined experimentally.

For instance, in a substitution reaction, the rate might be dependent on the concentration of both the magnesium p-nitrophenolate and the alkyl halide. The reaction order with respect to each reactant would provide insight into the mechanism. stackexchange.com Similarly, for catalytic reductions, the rate of disappearance of p-nitrophenol can be monitored over time, often using UV-Vis spectroscopy, as the p-nitrophenolate ion has a characteristic absorbance. semanticscholar.orgresearchgate.net

A general rate law for a reaction involving magnesium p-nitrophenolate (Mg(ONP)2) and a reactant 'A' could be expressed as:

Rate = k [Mg(ONP)2]^m [A]^n

Where:

k is the rate constant

[Mg(ONP)2] and [A] are the molar concentrations of the reactants

m and n are the reaction orders with respect to each reactant, which must be determined experimentally.

Studies on the reaction of magnesium with acids have shown that the rate can have a complex dependence on the concentration of the reactants and the surface area of the magnesium. stackexchange.comrsc.org Similar complexities could be expected in reactions involving magnesium p-nitrophenolate.

Applications in Materials Science and Engineering Non Biological/pharmaceutical

Precursor for Advanced Inorganic Materials

The compound is a key starting material for synthesizing more complex inorganic and hybrid materials, leveraging the properties of both its metallic and organic components.

Phenol (B47542), p-nitro-, magnesium salt is an effective precursor for the synthesis of magnesium oxide (MgO) nanostructures through pyrolysis. Pyrolysis, a process of thermal decomposition in an inert atmosphere, breaks down the magnesium salt, leading to the formation of MgO while the organic p-nitrophenol component is volatilized and decomposed. This method is advantageous for producing nanomaterials with controlled characteristics.

The general mechanism for producing MgO from magnesium salt precursors involves thermal decomposition, where intermediate compounds like magnesium hydroxide (B78521) may form before dehydrating into the final oxide. espublisher.com For instance, the pyrolysis of magnesium nitrate (B79036) hexahydrate proceeds through stages, ultimately yielding MgO at elevated temperatures. researchgate.net Similarly, a one-step pyrolysis of micron-sized basic magnesium salts can produce nano-scale magnesium oxide with uniform particle size and good crystallinity. google.com This top-down approach, starting with a defined precursor like magnesium p-nitrophenolate, allows for control over the resulting MgO nanoparticles' size, which can be in the range of tens of nanometers. google.comresearchgate.net

The characteristics of the resulting MgO nanoparticles are highly dependent on the pyrolysis conditions, such as temperature and duration.

Table 1: Synthesis of MgO Nanoparticles from Magnesium Precursors via Thermal Methods

| Precursor | Method | Temperature (°C) | Resulting Particle Size | Reference |

|---|---|---|---|---|

| Magnesium Nitrate | Spray Pyrolysis | 900 | 354±104 nm | researchgate.net |

| Magnesium Nitrate Hexahydrate | Spray Pyrolysis | 400 | ~13.89 nm | nih.gov |

| Basic Magnesium Salt Whiskers | One-Step Pyrolysis | Not specified | Nanometer scale | google.com |

This table is interactive. Users can sort the columns to compare different synthesis methods.

While specific literature detailing the use of Phenol, p-nitro-, magnesium salt as a linker in metal-organic frameworks (MOFs) is not prevalent, its fundamental structure makes it a candidate for such applications. MOFs are crystalline materials constructed from metal ions or clusters linked by organic molecules. The magnesium p-nitrophenolate compound itself is a simple example of this, with a magnesium ion coordinated to the organic p-nitrophenolate ligand.

The development of magnesium-based MOFs is an active area of research, utilizing various organic linkers to create porous, three-dimensional structures. rsc.orgresearchgate.net For example, magnesium phosphonate (B1237965) and magnesium carboxylate MOFs have been synthesized and shown to have applications in sensing, gas adsorption, and catalysis. researchgate.netchalcogen.ro These frameworks are typically created under solvothermal conditions, where the metal salt and organic linker self-assemble into a crystalline network. rsc.org Given that p-nitrophenol is a well-defined organic linker, its magnesium salt could foreseeably be used to construct novel hybrid frameworks with potentially interesting electronic or catalytic properties derived from the nitro-functionalized aromatic ring.

Catalytic Applications in Chemical Synthesis and Environmental Remediation

Materials derived from magnesium p-nitrophenolate, particularly magnesium oxide, exhibit significant catalytic activity. This is crucial for both industrial chemical synthesis and the breakdown of environmental pollutants.

Magnesium-derived materials are emerging as effective components in electrocatalytic systems. The introduction of magnesium into other metal catalysts can significantly enhance their performance. For example, modifying copper oxide (CuO) nanosheets with magnesium has been shown to improve the electroreduction of carbon dioxide (CO₂) to valuable C₂+ products like ethylene. mdpi.com The magnesium alters the electronic density of the copper atoms, which in turn promotes C-C coupling. mdpi.com

Furthermore, magnesium is a key component in advanced metal-organic frameworks designed for electrocatalysis. A conductive two-dimensional magnesium-based MOF, Mg₃(hexaiminotriphenylene)₂, has demonstrated high efficiency and selectivity for the two-electron oxygen reduction reaction (2e⁻ ORR) to produce hydrogen peroxide (H₂O₂). rsc.org In this system, the Mg²⁺ center is identified as the active site. rsc.org Similarly, magnesium-containing ferrospinel has been studied for the electrochemical reduction of iron oxides in alkaline media. researchgate.net These examples highlight the diverse roles magnesium can play in facilitating important reduction reactions.

Table 2: Performance of Magnesium-Derived Electrocatalysts

| Catalyst | Reaction | Key Finding | Reference |

|---|---|---|---|

| Magnesium-modified Copper Oxide (Mg-CuO) | CO₂ Reduction | Faradaic efficiency of 62.64% for C₂+ products. mdpi.com | mdpi.com |

| Mg₃(hexaiminotriphenylene)₂ MOF | O₂ Reduction (to H₂O₂) | High selectivity (>90%) for H₂O₂ production. rsc.org | rsc.org |

This table is interactive. Users can sort the columns to explore different catalytic systems.

Magnesium oxide (MgO), which can be readily synthesized from the pyrolysis of magnesium p-nitrophenolate, is a promising photocatalyst for environmental remediation. MgO nanoparticles can effectively degrade various organic pollutants, such as industrial dyes, under UV irradiation. researchgate.netnih.gov

The photocatalytic process involves the generation of electron-hole pairs in the MgO semiconductor upon absorbing light energy. These charge carriers migrate to the catalyst's surface and react with water or oxygen to produce highly reactive species, such as hydroxyl radicals, which then decompose the organic pollutant molecules. nih.gov Studies have demonstrated the high efficiency of MgO nanoparticles in degrading dyes like Crystal Violet and Methyl Red, with degradation rates reaching over 97-99% under optimized conditions. researchgate.netnih.govrsc.org The efficiency is dependent on factors like catalyst dosage, pH, and initial pollutant concentration. researchgate.netrsc.org

The parent organic component of the salt, p-nitrophenol, is itself a priority organic pollutant. nih.gov Interestingly, various photocatalytic systems are being developed for its degradation, highlighting a circular potential where a precursor containing a pollutant moiety is used to create a material that can break down that same class of pollutants.

Functional Materials with Tunable Optical or Electronic Properties

The combination of a chromophoric organic ligand (p-nitrophenolate) and a functional metal oxide (MgO) allows for the creation of materials with tunable optical and electronic properties. The p-nitrophenolate ion itself has strong absorbance in the visible spectrum under alkaline conditions, which is the basis for its use as a pH indicator.

When MgO is formed from the pyrolysis of magnesium p-nitrophenolate, its electronic properties, such as the band gap, can be controlled by the synthesis conditions. The band gap of MgO is a critical parameter for its optical and electronic applications, with reported values varying based on the preparation method and resulting crystal size. mdpi.com Theoretical and experimental studies show that MgO is a wide-bandgap insulator, but the exact value can be engineered. aps.orgmdpi.com For instance, different synthesis routes have produced MgO nanoparticles with optical energy gaps ranging from 2.9 eV to 5.85 eV. espublisher.com

Furthermore, the properties of magnesium-based materials can be tuned by alloying. Alloying magnesium with elements like titanium or nickel creates metal hydrides with dynamically switchable optical properties, useful for applications like smart windows or tunable color filters. The adsorption of nitro-compounds onto the surface of pure MgO has also been shown to alter its surface electronic properties, inducing the formation of radical anions. This suggests that hybrid materials incorporating the p-nitrophenolate moiety with MgO could possess unique and tunable optoelectronic characteristics.

Exploration for Non-linear Optical (NLO) Materials (analogy to related salts)

The search for new, high-performance non-linear optical (NLO) materials is a significant area of materials research, driven by the demand for applications in optoelectronics, including optical data storage and image processing. Organic materials have emerged as promising candidates due to their potentially large and fast NLO responses.

The fundamental requirement for a molecule to exhibit second-order NLO properties is a non-centrosymmetric arrangement in the solid state, combined with a large molecular hyperpolarizability. This is often achieved in molecules with a π-conjugated system linking an electron donor and an electron acceptor group, which leads to efficient intramolecular charge transfer. inoe.ro The p-nitrophenol molecule and its derivatives are well-known examples of such chromophores. researchgate.net The formation of salts is a recognized strategy to engineer the crystal lattice and enforce a non-centrosymmetric structure.

While direct studies on the NLO properties of this compound are not extensively documented, strong analogies can be drawn from related compounds. For instance, co-crystallization of p-nitrophenol with other molecules like urea (B33335) has been shown to produce materials with significant NLO effects. researchgate.net The organic NLO material urea p-nitrophenol (UPN) crystallizes in a triclinic system and exhibits thermal stability up to 120 °C, with its optical properties making it suitable for optoelectronic applications. researchgate.net

Furthermore, research on the effect of various salts on the second harmonic generation (a key NLO phenomenon) at the surface of p-nitrophenol (PNP) in a water solution has shown that the presence of ions can influence the NLO response. rsc.org A study using lithium chloride (LiCl) demonstrated an increase in the intensity of the second harmonic signal, which was attributed to an increased population of PNP molecules at the interface. rsc.org This highlights that the interaction between the p-nitrophenolate anion and a metal cation can be pivotal for NLO properties. Given that this compound consists of the NLO-active p-nitrophenolate anion and a magnesium cation that can facilitate a stable crystal lattice, it stands as a theoretical candidate for exploration as an NLO material. Its properties would be contingent on its ability to crystallize in a non-centrosymmetric space group.

Table 1: NLO Properties of Analogous Organic Materials

| Compound | Crystal System | Key Finding |

|---|---|---|

| Urea p-nitrophenol (UPN) | Triclinic | Exhibits a wide transparency window and a linear band gap energy of 3.18 eV, making it suitable for optoelectronic applications. researchgate.net |

| 3-nitroaniline:3-nitrophenol | Orthorhombic | The transfer of a proton from the phenol to the aniline (B41778) enhances the molecular hyperpolarizabilities of the components. inoe.ro |

Sensing Applications in Chemical Detection (e.g., humidity, specific analytes)

The development of reliable chemical sensors is crucial for industrial process control, environmental monitoring, and human safety. Materials based on metal-organic frameworks (MOFs) have gained significant attention as promising sensing materials due to their high porosity, large specific surface area, and tunable structures. nih.govnih.gov These characteristics provide numerous active sites for interaction with analyte molecules. nih.gov

While this compound is not a conventional MOF, it shares the fundamental components of a metal ion and an organic linker. This structure suggests its potential application in chemical sensing, particularly by analogy with other metal-containing materials used for detecting humidity and other analytes.

Humidity Sensing: MOF-based humidity sensors operate on the principle that the adsorption of water molecules into the porous structure causes a change in the material's physical properties, such as impedance, capacitance, or fluorescence. nih.govnih.gov The hydrophilicity of the material is a key factor. This is often enhanced by the presence of hydrophilic groups like metal-oxygen clusters or amino groups within the structure. mdpi.com For example, the MOF known as MIL-101(Cr) shows a significant impedance change in response to humidity, attributed to the hydrophilicity of its chromium-oxygen clusters. nih.gov

By analogy, the magnesium and oxygen atoms in the phenolate (B1203915) group of this compound could serve as hydrophilic sites, attracting and interacting with water molecules. This interaction would alter the dielectric environment or conductivity of the material, forming the basis for a humidity sensor. The performance of such a sensor would depend on the material's porosity and the stability of its interaction with water.